8-(4-benzylpiperazine-1-carbonyl)-3-nitro-10aH-1,10-phenanthrolin-4-one
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Overview
Description
8-(4-benzylpiperazine-1-carbonyl)-3-nitro-10aH-1,10-phenanthrolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a phenanthroline core, which is a heterocyclic structure known for its applications in coordination chemistry, and a benzylpiperazine moiety, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-benzylpiperazine-1-carbonyl)-3-nitro-10aH-1,10-phenanthrolin-4-one typically involves multi-step organic reactions. One common approach starts with the nitration of 1,10-phenanthroline to introduce the nitro group at the 3-position. This is followed by the acylation of the phenanthroline derivative with 4-benzylpiperazine-1-carbonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(4-benzylpiperazine-1-carbonyl)-3-nitro-10aH-1,10-phenanthrolin-4-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Oxidation: The phenanthroline core can be oxidized under strong oxidative conditions to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or sulfonates in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 8-(4-benzylpiperazine-1-carbonyl)-3-amino-10aH-1,10-phenanthrolin-4-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Phenanthroline-quinone derivatives.
Scientific Research Applications
8-(4-benzylpiperazine-1-carbonyl)-3-nitro-10aH-1,10-phenanthrolin-4-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a pharmacological agent due to the presence of the benzylpiperazine moiety, which is known to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-(4-benzylpiperazine-1-carbonyl)-3-nitro-10aH-1,10-phenanthrolin-4-one is not fully understood, but it is believed to involve interactions with molecular targets such as enzymes or receptors. The benzylpiperazine moiety is known to interact with serotonin receptors, which could explain some of its pharmacological effects. Additionally, the phenanthroline core can chelate metal ions, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
8-(4-benzylpiperazine-1-carbonyl)-3-amino-10aH-1,10-phenanthrolin-4-one: A reduced form with an amino group instead of a nitro group.
2-(4-benzylpiperazine-1-carbonyl)-6,8-dichlorochromen-4-one: A structurally similar compound with a chromenone core.
5-(4-benzylpiperazine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one: Another related compound with a pyrroloquinoline core.
Uniqueness
What sets 8-(4-benzylpiperazine-1-carbonyl)-3-nitro-10aH-1,10-phenanthrolin-4-one apart is its unique combination of a phenanthroline core and a benzylpiperazine moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H21N5O4 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
8-(4-benzylpiperazine-1-carbonyl)-3-nitro-10aH-1,10-phenanthrolin-4-one |
InChI |
InChI=1S/C24H21N5O4/c30-23-19-7-6-17-12-18(13-25-21(17)22(19)26-14-20(23)29(32)33)24(31)28-10-8-27(9-11-28)15-16-4-2-1-3-5-16/h1-7,12-14,21H,8-11,15H2 |
InChI Key |
OWPQOUSCOWKWFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=C5C(=NC=C(C5=O)[N+](=O)[O-])C4N=C3 |
Origin of Product |
United States |
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